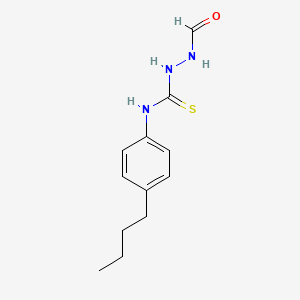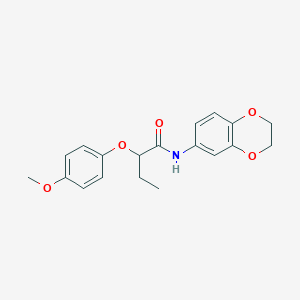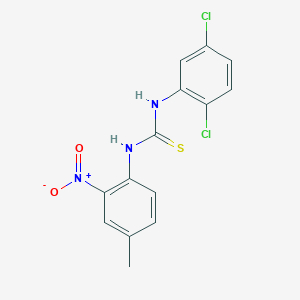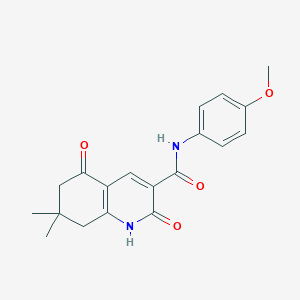
N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFM is a sulfonamide derivative that has been synthesized through a multistep process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce inflammation and pain, as well as improve glucose tolerance and insulin sensitivity. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and good solubility in various solvents, making it suitable for use in various experimental settings. However, one limitation of this compound is its high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential targets in the body. Additionally, the use of this compound in imaging techniques such as PET may have potential applications in the diagnosis and monitoring of diseases. Finally, further studies are needed to investigate the potential applications of this compound in materials science, such as its use in the development of novel materials with unique properties.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multistep process that requires careful monitoring of reaction conditions. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Future research involving this compound may lead to the development of novel drugs and materials with unique properties.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been studied for its potential use as a diagnostic tool for imaging techniques such as positron emission tomography (PET).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-10-5-6-13(12(16)7-10)17-20(18,19)8-9-3-1-2-4-11(9)15/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBKCWQLIFLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=C(C=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4709093.png)
![7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one](/img/structure/B4709107.png)
![3-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4709117.png)
![4-{[(4-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4709123.png)
![3-[(4-bromobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4709125.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4709131.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4709148.png)


![2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4709175.png)

![methyl 5-methyl-4-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4709193.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)